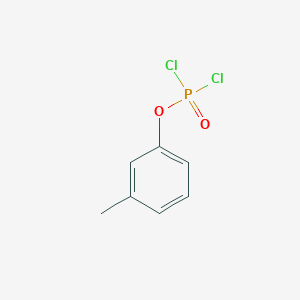

m-Tolyl phosphorodichloridate

Description

Chemical Identity m-Tolyl phosphorodichloridate (CAS: 940-18-1) is an organophosphorus compound with the molecular formula C₇H₇Cl₂O₂P and a molecular weight of 225.011 g/mol . Structurally, it consists of a meta-methyl-substituted phenyl group (m-tolyl) linked via an oxygen atom to a phosphoryl dichloride moiety (Cl₂P(O)O–). Its synonyms include 3-methylphenyl phosphorodichloridate and m-tolyl dichlorophosphate .

This suggests that this compound is likely prepared by reacting m-cresol (3-methylphenol) with POCl₃ under controlled conditions.

Phosphorodichloridates are critical intermediates in synthesizing organophosphorus compounds, including agrochemicals, pharmaceuticals, and flame retardants. For example, aryl phosphorodichloridates are coupled with amino acid esters or other nucleophiles to generate bioactive molecules .

Properties

IUPAC Name |

1-dichlorophosphoryloxy-3-methylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Cl2O2P/c1-6-3-2-4-7(5-6)11-12(8,9)10/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSUSEDGKQCJMBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)OP(=O)(Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Cl2O2P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50290095 | |

| Record name | m-Tolyl phosphorodichloridate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50290095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

940-18-1 | |

| Record name | m-Tolyl phosphorodichloridate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66505 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | m-Tolyl phosphorodichloridate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50290095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: m-Tolyl phosphorodichloridate can be synthesized by reacting m-cresol (3-methylphenol) with phosphoryl chloride (POCl₃). The reaction typically requires heating above 200°C for 5 to 6 hours . The presence of an active aluminum catalyst, such as aluminum chloride or metallic aluminum, can significantly enhance the reaction efficiency and yield .

Industrial Production Methods: In industrial settings, the synthesis of this compound involves similar reaction conditions but on a larger scale. The use of continuous flow reactors and optimized reaction parameters ensures high yield and purity of the final product.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The compound undergoes nucleophilic substitution via a two-step mechanism:

-

Formation of a five-membered intermediate upon attack by a nucleophile (e.g., methanol, phenoxide).

-

Elimination of HCl and substitution of a second chloride ion .

This reactivity is exploited in the synthesis of phosphonates and alkyl aryl phosphates . For example, reacting with methanol produces m-tolyl dimethyl phosphate :

m-Tolyl phosphorodichloridate + 3 Methanol → m-Tolyl dimethyl phosphate + 2 HCl

Reaction Parameters and Variability

Experimental data highlights the influence of phenol derivatives and phosphoryl chloride ratios on reaction outcomes:

| Phenol Derivative | PhCl Ratio | Yield of Dichloridate |

|---|---|---|

| Phenol | 1:1 | 97% |

| m-Cresol | 1:2 | 81% |

| p-Chlorophenol | 1:1 | 94% |

Catalytic Specificity

Aluminum chloride demonstrates superior catalytic efficiency compared to alternatives:

-

AlCl₃ : 40–50 minutes at 105°C (89% yield).

-

MgCl₂ : 3 hours at 105°C (lower yield).

Kinetic Behavior

The reaction is virtually instantaneous when AlCl₃ is present, with rates limited only by HCl removal. Large-scale processes extend to 3 hours due to equipment constraints .

Spectral and Analytical Data

While structural data (e.g., molecular weight: 225.01 g/mol ) confirms purity, the compound’s reactivity is best analyzed through kinetic studies of HCl evolution and product isolation .

Scientific Research Applications

m-Tolyl phosphorodichloridate has diverse applications in scientific research:

Chemistry: Used as a reagent in the synthesis of phosphorus-containing compounds, including pesticides, flame retardants, and plasticizers.

Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological phosphorylation processes.

Medicine: Utilized in the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

Industry: Applied in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of m-Tolyl phosphorodichloridate involves the reactivity of the phosphorus-chlorine bonds. These bonds are susceptible to nucleophilic attack, leading to the formation of various phosphorus-containing derivatives. The compound’s reactivity is influenced by the electronic and steric effects of the m-tolyl group, which can modulate the reaction pathways and product distribution.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Molecular Characteristics

The table below compares m-tolyl phosphorodichloridate with key analogs:

| Compound | CAS | Molecular Formula | Molecular Weight (g/mol) | Key Substituent |

|---|---|---|---|---|

| This compound | 940-18-1 | C₇H₇Cl₂O₂P | 225.011 | Meta-methylphenyl (C₆H₄(CH₃)-3) |

| Phenyl phosphorodichloridate | Not provided | C₆H₅Cl₂O₂P | ~210.9* | Phenyl (C₆H₅) |

| Naphthyloxy-phosphorodichloridate | Not provided | C₁₀H₇Cl₂O₂P | ~265.0* | 1-Naphthyloxy (C₁₀H₇O) |

| p-tert-Butylphenyl phosphorodichloridate | Not provided | C₁₀H₁₃Cl₂O₂P | ~279.1* | para-tert-Butylphenyl (C₆H₄(C(CH₃)₃)-4) |

| Methyl dichlorophosphite | 3279-26-3 | CH₃Cl₂OP | 132.91 | Methyl (CH₃) attached to P(III) |

*Calculated based on molecular formulas.

Key Observations :

- Bulkier substituents (e.g., naphthyloxy, tert-butylphenyl) significantly increase molecular weight and steric hindrance, impacting reactivity and physical properties .

- Methyl dichlorophosphite represents a distinct class (phosphite ester, P(III)) with lower molecular weight and different reactivity due to the oxidation state of phosphorus .

Physical Properties and Reactivity

Boiling Points and Solubility

Boiling points of aryl phosphorodichloridates are influenced by substituent size and electronic effects. For example, p-tert-butylphenyl and biphenylyl derivatives exhibit deviations from predicted boiling points due to steric and electronic factors, as standard calculation methods fail to account for bulky substituents . This compound likely has a higher boiling point than phenyl analogs due to its molecular weight, though exact data is unavailable.

Research Findings and Challenges

- Boiling Point Predictions : Traditional equations fail for bulky aryl phosphorodichloridates (e.g., p-tert-butylphenyl), necessitating substituent-specific adjustments .

- Synthetic Yields: Coupling reactions of phosphorodichloridates with amino acid esters vary widely (15–63%), influenced by substituent electronic and steric profiles .

- Structural Optimization : The choice of aryl group (e.g., m-tolyl vs. phenyl) balances reactivity, solubility, and safety in target applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.